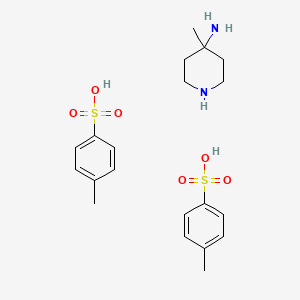![molecular formula C20H21N5O2 B2422329 N-(2-metoxifenil)-5-metil-7-fenil-4,5,6,7-tetrahidro-[1,2,4]triazolo[1,5-a]pirimidina-6-carboxamida CAS No. 1212331-23-1](/img/structure/B2422329.png)
N-(2-metoxifenil)-5-metil-7-fenil-4,5,6,7-tetrahidro-[1,2,4]triazolo[1,5-a]pirimidina-6-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.421. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis mediada por microondas
Este compuesto se puede sintetizar utilizando un método libre de catalizador, aditivos y ecológico bajo condiciones de microondas . Esta reacción en tándem implica el uso de enaminonitrilos y benzohidrazidas, un mecanismo de transamidación seguido de adición nucleofílica con nitrilo, y posterior condensación para producir el compuesto objetivo en un tiempo de reacción corto .
Amplio alcance del sustrato
La metodología para sintetizar este compuesto demuestra un amplio alcance del sustrato y buena tolerancia al grupo funcional, dando como resultado la formación de productos con rendimientos buenos a excelentes . Esto sugiere que podría utilizarse en una variedad de reacciones químicas.
Funcionalización en etapa tardía
El compuesto se puede utilizar en la funcionalización en etapa tardía de la triazolo piridina, lo que demuestra aún más su utilidad sintética .
Química medicinal
La parte [1,2,4]triazolo [1,5-a]pirimidina, que forma parte del compuesto, tiene enormes aplicaciones en la química medicinal y farmacéutica . Se encuentra en numerosos productos naturales que exhiben inmensas actividades biológicas .
Tratamiento de diversos trastornos
Estos tipos de compuestos se utilizan en el tratamiento de trastornos cardiovasculares, diabetes tipo 2 y trastornos hiperproliferativos .
Ciencias de los materiales
Además de sus aplicaciones medicinales, estos tipos de compuestos también tienen diversas aplicaciones en los campos de las ciencias de los materiales .
Actividad antifúngica
Se han sintetizado derivados de triazol que contienen cadenas laterales alquinílicas, que podrían incluir potencialmente el compuesto en cuestión, y se ha evaluado su actividad antifúngica frente a las especies Cryptococcus y Candida .
Mecanismo De Acción
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and inflammation, respectively .
Mode of Action
The compound interacts with its targets through allosteric binding . This interaction results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . The compound has shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . Inhibition of these pathways results in reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . This is evidenced by the reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits NO and TNF-α production in LPS-stimulated human microglia cells .
Action Environment
Análisis Bioquímico
Biochemical Properties
It is known that triazolopyrimidines can be regarded as plausible substrates for enzymatic biochemical processes . They have the potential to interact with a variety of enzymes and receptors, thus showing versatile biological activities .
Cellular Effects
Related triazolopyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . They have also shown superior cytotoxic activities against certain cell lines .
Molecular Mechanism
Related triazolopyrimidine compounds have been observed to exert their effects through the inhibition of certain pathways . They can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Temporal Effects in Laboratory Settings
Related triazolopyrimidine compounds have been synthesized using various methods, resulting in good-to-excellent yields .
Dosage Effects in Animal Models
Related triazolopyrimidine compounds have shown anticonvulsive activity in certain seizure models .
Metabolic Pathways
Related triazolopyrimidine compounds have been synthesized using various reactions, including transamidation mechanisms followed by nucleophilic addition with nitrile .
Transport and Distribution
Related triazolopyrimidine compounds have been synthesized using catalysts supported on magnetite nanoparticles .
Subcellular Localization
Related triazolopyrimidine compounds have been synthesized using various methods, and their properties have been characterized using various analyses .
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13-17(19(26)24-15-10-6-7-11-16(15)27-2)18(14-8-4-3-5-9-14)25-20(23-13)21-12-22-25/h3-13,17-18H,1-2H3,(H,24,26)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUYFNQIWMSFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
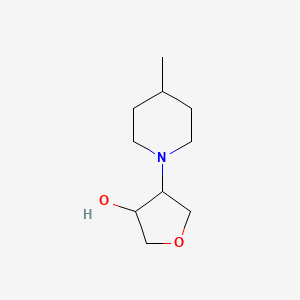
![[(3-Fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2422248.png)
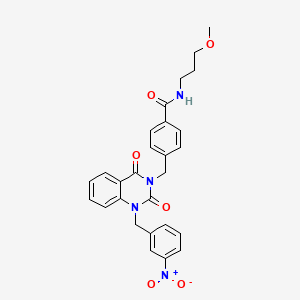
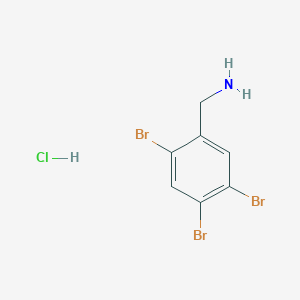
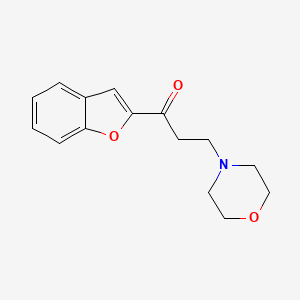
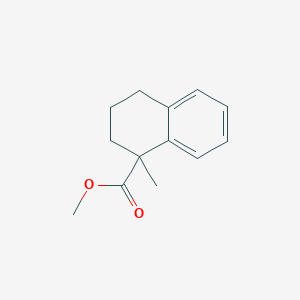
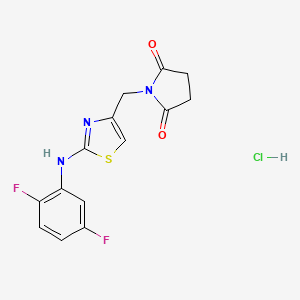
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2422257.png)

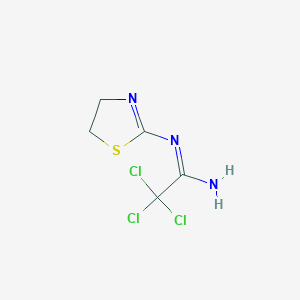
![4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2422261.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2422264.png)
